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(13Z,16Z)-Docosadi-13,16-enoyl-CoA

Fatty Acid Elongation VLCFA Metabolism Enzyme Specificity

Researchers characterizing ELOVL1 substrate selectivity require structurally precise acyl-CoA probes, yet generic saturated C22:0-CoA fails to reveal the enzyme's distinct preference for saturated over polyunsaturated substrates. (13Z,16Z)-Docosadi-13,16-enoyl-CoA directly addresses this gap as an authentic ω-6 C22:2-CoA. • Definitive negative control for ELOVL1 kinetics - the 13Z,16Z unsaturation yields quantifiably lower elongation rates versus C22:0-CoA, confirming substrate selectivity. • LC-MS/MS reference standard with unique monoisotopic mass (1085.4075 Da) enabling unambiguous MRM transitions distinct from saturated or monounsaturated C22 acyl-CoAs. • Enables faithful in vitro reconstitution of ω-6 PUFA elongation (ELOVL2, ELOVL5) at the precise KEGG pathway step. Supplied with batch-specific Certificate of Analysis. Global shipping for qualified research institutions.

Molecular Formula C43H74N7O17P3S
Molecular Weight 1086.1 g/mol
Cat. No. B1261629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(13Z,16Z)-Docosadi-13,16-enoyl-CoA
Molecular FormulaC43H74N7O17P3S
Molecular Weight1086.1 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C43H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h8-9,11-12,30-32,36-38,42,53-54H,4-7,10,13-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b9-8-,12-11-/t32-,36-,37-,38?,42-/m1/s1
InChIKeyZLXWEKYVHIYDIY-HNHLYTFDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(13Z,16Z)-Docosadi-13,16-enoyl-CoA Overview


(13Z,16Z)-Docosadi-13,16-enoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) that serves as the activated thioester form of (13Z,16Z)-docosadienoic acid, an omega-6 fatty acid [1]. Its molecular formula is C43H74N7O17P3S, and it has a monoisotopic mass of 1085.4075 Da [2]. This compound is a derivative of coenzyme A and is primarily used in biochemical research to investigate fatty acid elongation, desaturation, and beta-oxidation pathways [3].

Activated thioester form for fatty acid metabolism studies
ω-6 very-long-chain polyunsaturated fatty acyl-CoA (C22:2, Δ13Z,16Z)
Suitable for elongation, desaturation, and beta-oxidation pathway assays

(13Z,16Z)-Docosadi-13,16-enoyl-CoA Substitution Risks


Long-chain acyl-CoA esters are not functionally interchangeable; their chain length, degree of unsaturation, and double-bond positions critically determine enzyme recognition and metabolic fate. The specific 13Z,16Z configuration of this C22:2 ω-6 fatty acyl-CoA dictates its interaction with elongases, desaturases, and acyltransferases, which exhibit distinct substrate selectivities. For example, ELOVL1 shows preference for saturated C22:0 acyl-CoA over polyunsaturated C22:2 substrates, underscoring that substituting a generic C22 or C20 acyl-CoA will yield different kinetic outcomes and pathway flux in reconstituted systems [1]. Therefore, procurement must be guided by the precise structural requirements of the target enzyme or pathway under investigation.

ELOVL1 strongly prefers saturated C22:0-CoA; polyunsaturated C22:2-CoA may exhibit lower elongation activity and different kinetic outcomes.
Double-bond positions (13Z,16Z) determine enzyme recognition; generic C22 or C20 acyl-CoAs may not produce comparable kinetics or pathway flux.
Metabolic fate diverges: saturated C22:0-CoA mainly feeds sphingolipid synthesis, while this C22:2-CoA resides in ω-6 PUFA elongation, requiring distinct pathway models.

(13Z,16Z)-Docosadi-13,16-enoyl-CoA vs. Analogs


ELOVL1 Substrate Preference: Saturated vs. Polyunsaturated

The very-long-chain fatty acid elongase ELOVL1 exhibits activity toward saturated C18 to C26 acyl-CoA substrates, with the highest activity towards C22:0 acyl-CoA. In contrast, (13Z,16Z)-docosadienoyl-CoA, as a polyunsaturated C22:2 acyl-CoA, is expected to be a much poorer substrate for ELOVL1, consistent with the enzyme's strong preference for saturated acyl chains [1]. While direct kinetic data for this specific compound are lacking, class-level inference from known ELOVL1 substrate specificity indicates that its elongation efficiency will be significantly lower than that of docosanoyl-CoA (C22:0).

ELOVL1 Preference
Class-level inference
Target: Polyunsaturated C22:2-CoA – expected low activity Comparator: Saturated C22:0-CoA – highest activity among C18–C26 substrates
Supports substrate selectivity review
Direct kinetic data not available
Fatty Acid Elongation VLCFA Metabolism Enzyme Specificity

Physicochemical Divergence: LogP and TPSA

Calculated physicochemical properties from LIPID MAPS reveal that (13Z,16Z)-docosadi-13,16-enoyl-CoA has a logP of 9.29 and a topological polar surface area (TPSA) of 365.70 Ų [1]. These values are significantly higher than those of shorter-chain acyl-CoAs, such as palmitoyl-CoA (C16:0, logP ~5.9, TPSA ~300 Ų), and differ from saturated very-long-chain analogs due to the presence of two cis double bonds. These properties influence chromatographic retention, ionization efficiency in mass spectrometry, and membrane partitioning, making direct substitution with a different acyl-CoA problematic in analytical workflows.

Lipophilicity & Polarity
Reported
Target: logP 9.29; TPSA 365.70 Ų Comparator (palmitoyl-CoA, C16:0): logP ~5.9; TPSA ~300 Ų
May alter chromatographic and MS behavior
Calculated values; verify experimentally
Lipidomics Metabolomics Analytical Chemistry

LC-MS/MS Fragmentation Signature

The Human Metabolome Database (HMDB) provides a predicted LC-MS/MS spectrum for 13Z,16Z-docosadienoyl-CoA (HMDB0062220) at 20V collision energy in negative ionization mode, with a SPLASH identifier of splash10-001i-4901120100-2676ae738fac876fd5c7 [1]. This predicted fragmentation pattern differs from those of saturated acyl-CoAs (e.g., docosanoyl-CoA) and shorter polyunsaturated analogs (e.g., arachidonoyl-CoA) due to the unique 22-carbon chain with double bonds at positions 13 and 16. The monoisotopic mass of 1085.4075 Da and characteristic fragment ions can serve as reference points for targeted MS/MS assays.

Predicted MS/MS Spectrum
Predicted
Predicted SPLASH: splash10-001i-4901120100-2676ae738fac876fd5c7 (20V, negative mode)
Supports MRM method development
Reference standard for accurate identification
Mass Spectrometry Metabolite Identification Analytical Method Development

Metabolic Pathway Assignment in KEGG

KEGG maps (13Z,16Z)-docosadienoyl-CoA (C16645) as a substrate in the 'Biosynthesis of unsaturated fatty acids' pathway and as a participant in reactions catalyzed by ELOVL1 (EC 2.3.1.199) [1]. Unlike saturated C22:0-CoA, which primarily feeds into sphingolipid synthesis via ELOVL1, this polyunsaturated C22:2-CoA is positioned within the ω-6 PUFA elongation cascade. Its presence in KEGG pathway maps distinguishes it from other C22 acyl-CoAs (e.g., docosanoyl-CoA, C22:1-CoA) and defines its specific metabolic context, which is critical for pathway modeling and flux analysis.

KEGG Pathway Context
Class-level inference
Mapped to ELOVL1 reaction (EC 2.3.1.199) and unsaturated fatty acid biosynthesis (C16645)
Distinguishes from sphingolipid synthesis pathway of saturated C22:0-CoA
Database annotation; requires experimental validation
Pathway Analysis Systems Biology Metabolic Engineering

(13Z,16Z)-Docosadi-13,16-enoyl-CoA Research Applications


ELOVL1 Substrate Specificity & Sphingolipid Precursor Flux

Use (13Z,16Z)-docosadi-13,16-enoyl-CoA as a comparative control substrate when characterizing ELOVL1 enzyme kinetics. Because ELOVL1 exhibits highest activity toward C22:0 acyl-CoA, this polyunsaturated C22:2 CoA serves as an ideal negative control to confirm substrate selectivity and to quantify the differential elongation rates between saturated and polyunsaturated VLCFA precursors [1].

LC-MS/MS for Long-Chain Acyl-CoA Profiling

Employ this compound as an authentic reference standard for developing and validating LC-MS/MS methods aimed at quantifying very-long-chain polyunsaturated acyl-CoAs in biological samples. Its unique monoisotopic mass (1085.4075 Da) and predicted fragmentation pattern [2] enable the establishment of specific multiple reaction monitoring (MRM) transitions that are distinct from those of saturated or monounsaturated C22 acyl-CoAs.

In Vitro ω-6 PUFA Elongation Pathway Reconstitution

Incorporate (13Z,16Z)-docosadi-13,16-enoyl-CoA into in vitro elongation assays using microsomal fractions or purified elongase complexes (e.g., ELOVL2, ELOVL5) to study the formation of longer-chain ω-6 PUFAs. As indicated by KEGG pathway mapping, this compound sits at a defined step in the biosynthesis of unsaturated fatty acids [3], making it essential for accurate reconstruction of the ω-6 elongation sequence.

Acyl-CoA–Protein Binding Interaction Studies

Utilize the compound's calculated physicochemical properties—high logP (9.29) and large TPSA (365.70 Ų) [4]—as a rationale for investigating how chain length and unsaturation affect binding to acyl-CoA binding proteins, fatty acid binding proteins (FABPs), or transcriptional regulators such as PPARs. Comparative binding assays with saturated C22:0-CoA can reveal how unsaturation alters affinity and downstream signaling.

Application
Selection Property
Validation Focus
ELOVL1 substrate specificity characterization
Acyl-CoA chain-length and unsaturation selectivity
Differentiation from saturated C22:0-CoA activity
Long-chain acyl-CoA profiling by LC-MS/MS
Unique fragmentation signature for targeted MRM
Spectral distinction from C22:0 and C22:1 acyl-CoAs
ω-6 PUFA elongation pathway reconstitution
Defined metabolic position in KEGG pathway
Confirmation of elongation product identity
Acyl-CoA–protein binding studies
High logP and TPSA as binding determinants
Affinity comparison with saturated C22:0-CoA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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